molecular formula C18H17N3O3S B2443926 1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone CAS No. 851808-80-5

1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone

Cat. No.: B2443926
CAS No.: 851808-80-5
M. Wt: 355.41
InChI Key: HNYHIIOCCVTTND-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been widely studied for their potential biological activities .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also has a phenyl group attached to it. The presence of a nitrobenzyl group suggests that it might have interesting reactivity .

Scientific Research Applications

Subheading Co-crystal Formation from Imidazole Derivatives

The compound 2-(imidazol-1-yl)-1-phenylethanone, similar in structure to the requested compound, shows significant promise in the formation of binary organic acid-base adducts through salt and co-crystal formation. This process is driven by strong N-H⋯O, O-H⋯N, and O-H⋯O hydrogen bonds, indicating the potential of related compounds in developing supramolecular architectures for various applications (Jin et al., 2011).

Crystal Structure and Hydrogen Bonding Applications

Subheading Structural Analysis and Supramolecular Synthons

Further research into 2-(imidazol-1-yl)-1-phenylethanone derivatives has expanded our understanding of their crystal packing and structural properties. These compounds demonstrate a complex interplay of various weak nonbonding interactions, contributing to the stabilization and expansion of their 3D framework structures. The presence of classical supramolecular synthons in these crystalline solids emphasizes their potential in designing advanced materials with tailored properties (Xu et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many imidazole derivatives exhibit biological activities, such as antibacterial, antifungal, and antiviral activities .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. The nitro group can be particularly reactive and might pose certain hazards .

Future Directions

The study of imidazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research could involve synthesizing this compound and studying its properties and potential uses .

Properties

IUPAC Name

1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-17(12-14-5-2-1-3-6-14)20-10-9-19-18(20)25-13-15-7-4-8-16(11-15)21(23)24/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYHIIOCCVTTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328578
Record name 1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851808-80-5
Record name 1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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